

A Comparative Analysis of Tungsten Alloys for Kinetic Energy Penetrators

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A comprehensive guide for researchers and materials scientists on the performance characteristics of tungsten-based alloys in kinetic energy penetrator applications. This guide provides a detailed comparison of various tungsten alloys, supported by standardized data, experimental methodologies, and visual representations of key concepts.

The development of advanced armor systems necessitates the parallel evolution of kinetic energy (KE) penetrators capable of defeating them. Due to its high density and exceptional mechanical properties, tungsten has emerged as a critical material in the design of these munitions. This guide presents a comparative study of several tungsten alloys, offering a valuable resource for researchers and professionals in materials science and defense technology. The primary focus is on Tungsten Heavy Alloys (WHAs) and Tungsten Carbide (WC) composites, evaluating their performance based on key mechanical and physical properties.

Comparative Performance of Tungsten Alloys

The effectiveness of a kinetic energy penetrator is intrinsically linked to the material properties of its core. High density is paramount for maximizing kinetic energy upon impact, while a combination of high strength, hardness, and adequate ductility is crucial for penetrating advanced armor without shattering. The following tables summarize the quantitative data for various tungsten alloys, primarily based on the standards set by ASTM B777, to ensure a consistent and objective comparison.



Tungsten Heavy Alloys (WHA) - W-Ni-Fe System

The W-Ni-Fe system is one of the most common types of WHAs used for kinetic energy penetrators. The nickel and iron act as a binder matrix for the tungsten particles, providing ductility and toughness. The properties can be tailored by varying the tungsten content and the Ni:Fe ratio. The ASTM B777 standard classifies these alloys into different classes based on their nominal tungsten weight percentage.[1][2]

Property	ASTM B777 Class 1 (90% W)	ASTM B777 Class 2 (92.5% W)	ASTM B777 Class 3 (95% W)	ASTM B777 Class 4 (97% W)
Density (g/cm³)	17.0 - 17.5	17.5 - 18.0	18.0 - 18.5	18.5 - 18.85
Tensile Strength (MPa)	≥ 758	≥ 758	≥ 724	≥ 689
Yield Strength (0.2% offset) (MPa)	≥ 517	≥ 517	≥ 517	≥ 517
Elongation (%)	≥ 5	≥ 5	≥ 3	≥ 2
Hardness (HRC)	≤ 32	≤ 33	≤ 34	≤ 35

Other Tungsten-Based Alloys

Beyond the standardized W-Ni-Fe systems, other tungsten alloys and composites offer unique combinations of properties. W-Ni-Co alloys often exhibit improved high-temperature strength, while W-Ni-Cu alloys are non-magnetic. Tungsten carbide-cobalt (WC-Co) composites are known for their extreme hardness, though they can be more brittle.



Alloy System	Density (g/cm³)	Tensile Strength (MPa)	Hardness	Key Characteristic s
W-Ni-Co	~17.5 - 18.5	900 - 1200	~35-45 HRC	Enhanced high- temperature strength and hardness.
W-Ni-Cu	~17.0 - 18.0	550 - 800	~20-30 HRC	Non-magnetic, good electrical and thermal conductivity.[3]
W-Ni-Mn	~17.0 - 17.5	~800 - 1000	~30-40 HRC	Promotes finer grain structure, potentially enhancing toughness.
WC-Co	~14.0 - 15.5	(Compressive) >4000	>85 HRA	Extremely high hardness and wear resistance, but lower toughness.

Key Factors Influencing Penetrator Performance

The ballistic performance of a kinetic energy penetrator is a complex interplay of its material properties. The following diagram illustrates the logical relationships between the fundamental characteristics of tungsten alloys and their effectiveness in armor penetration.

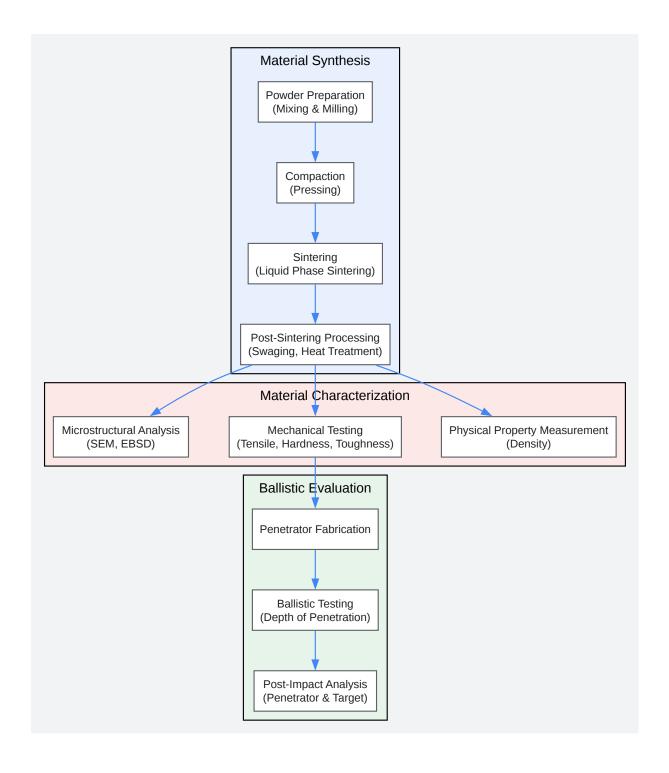
Caption: Relationship between tungsten alloy properties and penetrator performance.

Experimental Workflow for Alloy Evaluation

The development and selection of tungsten alloys for kinetic energy penetrators follow a rigorous experimental workflow. This process begins with material synthesis and progresses



through detailed characterization to terminal ballistic testing. The following diagram outlines a typical workflow.





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Caption: A typical experimental workflow for evaluating tungsten alloys for KE penetrators.

Experimental Protocols

Powder Metallurgy and Liquid Phase Sintering of W-Ni-Fe Alloys

This protocol describes the fabrication of a W-Ni-Fe heavy alloy using conventional powder metallurgy and liquid-phase sintering.

- a. Powder Preparation:
- Elemental powders of **tungsten (W)**, nickel (Ni), and iron (Fe) with desired particle sizes (typically 1-10 μm) are weighed to achieve the target composition (e.g., 93% W, 5% Ni, 2% Fe by weight).
- The powders are blended in a V-blender or a similar mixing apparatus for several hours to ensure a homogeneous mixture. A process control agent, such as a small amount of paraffin wax, may be added to improve powder pressing characteristics.
- b. Compaction:
- The blended powder is loaded into a die of the desired shape (e.g., a cylindrical rod).
- The powder is uniaxially or cold isostatically pressed at pressures ranging from 100 to 400 MPa to form a "green" compact with a density of approximately 55-65% of the theoretical density.[4]
- c. Sintering:
- The green compact is placed in a high-temperature furnace with a controlled atmosphere (typically dry hydrogen or vacuum).
- The furnace temperature is ramped up in stages. A pre-sintering step at a lower temperature (e.g., 900-1100°C) is often included to burn off the process control agent.[5]



- The temperature is then raised to the final sintering temperature, which is above the melting point of the binder phase (typically 1450-1550°C for W-Ni-Fe alloys).
- The compact is held at the sintering temperature for a specified duration (e.g., 30-120 minutes) to allow for liquid phase formation, tungsten grain rearrangement, and densification.
 [6]
- The furnace is then cooled in a controlled manner to room temperature.
- d. Post-Sintering Processing:
- The sintered part may undergo further processing, such as swaging or heat treatment, to refine the microstructure and enhance mechanical properties.

Ballistic Testing: Depth of Penetration (DOP) Test

The Depth of Penetration (DOP) test is a common method to evaluate the terminal ballistic performance of a kinetic energy penetrator.

- a. Test Setup:
- A monolithic target block of a standard material, such as Rolled Homogeneous Armor (RHA) steel, of sufficient thickness to prevent complete perforation is used.
- The penetrator is fired from a gun at a specified velocity.
- Instrumentation, such as high-speed cameras and velocity screens, is used to record the impact velocity and event.
- b. Procedure:
- A baseline penetration depth is established by firing the penetrator into the RHA target without any additional armor.
- The test is then repeated with the armor material of interest placed in front of the RHA backing plate.
- The residual penetration depth into the RHA backing plate is measured.



c. Data Analysis:

- The performance of the penetrator against the target is evaluated by comparing the residual penetration depth to the baseline penetration depth. A smaller residual penetration indicates better target material performance.
- Post-impact analysis of the penetrator and target can provide insights into the failure mechanisms.

Mechanical Property Characterization

- a. Tensile Testing:
- Tensile properties (tensile strength, yield strength, elongation) are determined according to ASTM E8/E8M standards.[7][8]
- Test specimens are machined from the sintered and processed alloy.
- The specimens are subjected to a uniaxial tensile load until failure, and the stress-strain behavior is recorded.
- b. Hardness Testing:
- Hardness is measured using the Rockwell hardness test, following the procedures outlined in ASTM E18.[9]
- A standardized indenter is pressed into the material surface under a specific load, and the depth of indentation is measured.

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